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Compound of Interest

Compound Name: Erythromycin A N-oxide

Cat. No.: B15601334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Erythromycin A N-oxide is a significant derivative of the macrolide antibiotic Erythromycin A. It

is recognized as a metabolite formed in vivo, a potential impurity in commercial erythromycin

preparations, and a synthetic precursor for other macrolide antibiotics such as clarithromycin.

[1][2] This technical guide provides an in-depth overview of its chemical properties, analytical

methodologies, and biological context, designed for professionals in the fields of

pharmaceutical research and development.

Physicochemical Properties
Erythromycin A N-oxide is a white, solid compound.[2][3] Its fundamental properties are

summarized in the table below, providing a clear reference for laboratory and developmental

use.
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Property Value References

CAS Number 992-65-4 [1][2][3][4][5][6]

Molecular Formula C37H67NO14 [1][2][3][4][5][6]

Molecular Weight 749.9 g/mol [1][3][4]

Appearance White solid [2][3]

Purity >98% by HPLC [3]

Solubility
Soluble in water, ethanol,

methanol, DMF, and DMSO
[2][3][4]

Storage Conditions -20°C [2][3][4]

Synthesis and Isolation
Erythromycin A N-oxide is formed through the oxidation of the tertiary amine on the

desosamine sugar of Erythromycin A. This conversion can occur both enzymatically within

biological systems and through synthetic chemical methods.

Biological Formation: In biological systems, the metabolism of Erythromycin A is primarily

mediated by the Cytochrome P450 (CYP) enzyme system, particularly CYP3A4, leading to the

formation of the N-oxide metabolite.[7] This process is a key aspect of the drug's

pharmacokinetic profile.

Synthetic Preparation: While specific, detailed synthetic protocols are proprietary or varied, the

general approach involves the controlled oxidation of Erythromycin A. Its isolation from

fermentation broths of Saccharopolyspora erythraea, where it exists as a minor analog, can be

achieved using chromatographic techniques like thin-layer chromatography (TLC) and high-

performance liquid chromatography (HPLC).[2][3]
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A generalized workflow for the isolation of Erythromycin A N-oxide.

Analytical Methodologies
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High-performance liquid chromatography (HPLC) is the predominant technique for the

separation, identification, and quantification of erythromycin and its related substances,

including the N-oxide form. The following protocol outlines a robust reversed-phase HPLC (RP-

HPLC) method suitable for this purpose.

Experimental Protocol: RP-HPLC Analysis
This protocol is adapted from established methods for analyzing erythromycin and its

impurities.[4][8]

Chromatographic System:

Column: Waters X-Terra RP18 (250 mm x 4.6 mm, 3.5 µm particle size) or equivalent C18

column.

Column Temperature: 65°C.

UV Detector Wavelength: 215 nm.

Flow Rate: 1.0 mL/min.

Injection Volume: 100 µL.

Mobile Phase:

Mobile Phase A: A buffer solution prepared by dissolving 35.0 g of di-potassium hydrogen

phosphate in 1000 mL of water, with the pH adjusted to 7.0 using dilute o-phosphoric acid.

This is then mixed with acetonitrile and water in a 5:35:60 (v/v/v) ratio.

Mobile Phase B: A mixture of the phosphate buffer (pH 7.0), water, and acetonitrile in a

5:45:50 (v/v/v) ratio.

All mobile phase components should be filtered through a 0.45 µm membrane filter and

degassed.

Gradient Elution Program:

Time (min) | % Mobile Phase A | % Mobile Phase B
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--- | --- | ---

0 | 100 | 0

45 | 100 | 0

47 | 0 | 100

63 | 0 | 100

65 | 100 | 0

70 | 100 | 0

Sample Preparation:

Prepare standard and sample solutions of Erythromycin A N-oxide in a suitable diluent

(e.g., a mixture of mobile phase components).

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

Identify the Erythromycin A N-oxide peak by comparing its retention time with that of a

certified reference standard.

Quantify the compound using the peak area from the chromatogram against a standard

calibration curve.
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Workflow for the HPLC analysis of Erythromycin A N-oxide.

Biological Activity and Metabolism
The biological activity of Erythromycin A N-oxide itself has not been extensively studied.[2] Its

primary significance lies in its relationship with the parent compound, Erythromycin A.

Mechanism of Action of Erythromycin A
Erythromycin A functions as a bacteriostatic antibiotic by inhibiting protein synthesis in

susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically to the

23S ribosomal RNA molecule.[1][7][9] This binding action blocks the exit tunnel for the nascent

polypeptide chain, thereby halting protein elongation and preventing bacterial growth.[1]
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Mechanism of action for the parent compound, Erythromycin A.

Metabolic Pathway
Erythromycin A is primarily metabolized in the liver through demethylation by the cytochrome

P450 system, specifically the CYP3A4 isozyme.[7] One of the key metabolic reactions is N-

oxidation, which converts the dimethylamino group of the desosamine sugar into an N-oxide,

yielding Erythromycin A N-oxide. Erythromycin and its metabolites are known to form

complexes with CYP3A4, leading to mechanism-based inhibition of the enzyme.[10][11] This

inhibition is a well-documented source of drug-drug interactions.[1][5][12]
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Metabolic formation of Erythromycin A N-oxide via CYP3A4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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